N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide
Overview
Description
“N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide” is a complex organic compound. It contains an acrylamide group (a common functional group in organic chemistry, consisting of a carbonyl group attached to nitrogen), which is substituted with two phenyl groups and a 4-chloro-2-methoxy-5-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (4-chloro-2-methoxy-5-methylphenylamine) with a suitable acryloyl chloride (2,3-diphenylacryloyl chloride). The reaction would typically be carried out in an organic solvent and may require a base to neutralize the HCl produced .Molecular Structure Analysis
The molecule contains several different functional groups, including an acrylamide group, a chloro group, a methoxy group, and a methyl group. These groups can have significant effects on the physical and chemical properties of the molecule .Chemical Reactions Analysis
As an acrylamide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis in the presence of acid or base to produce an amine and a carboxylic acid. The presence of the phenyl groups could also allow for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the acrylamide group could allow for hydrogen bonding, affecting its solubility and boiling point. The chloro, methoxy, and methyl groups could also influence these properties .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. As an acrylamide, it could potentially react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins .
Future Directions
The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or as a monomer in the production of polymers. If it exhibits biological activity, it could also be studied for potential medicinal uses .
Properties
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-16-13-21(22(27-2)15-20(16)24)25-23(26)19(18-11-7-4-8-12-18)14-17-9-5-3-6-10-17/h3-15H,1-2H3,(H,25,26)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMZFMNUVGABN-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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